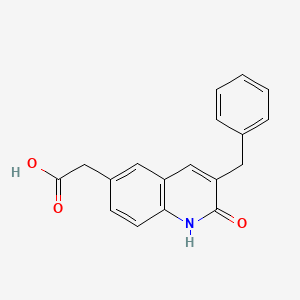
2-(3-苄基-2-氧代-1,2-二氢喹啉-6-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a benzyl group and an acetic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development .
科学研究应用
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The primary target of the compound 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid acts as a potent inhibitor against the AChE enzyme . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the level of this neurotransmitter in the synaptic cleft . This leads to enhanced nerve impulse transmission .
Biochemical Pathways
The action of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increased level of this neurotransmitter in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the symptoms of neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE by 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse transmission, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s .
生化分析
Biochemical Properties
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, including acetylcholinesterase, which it inhibits effectively. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase activity needs to be reduced to increase acetylcholine levels in the brain . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially modulating inflammatory responses.
Molecular Mechanism
The molecular mechanism of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid involves its binding to specific active sites on target enzymes and proteins. For instance, its inhibition of acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This compound also exhibits enzyme activation properties, as seen in its interaction with certain kinases, leading to enhanced phosphorylation of downstream targets. These molecular interactions result in significant changes in gene expression profiles, contributing to its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzyl halides, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic and medicinal chemistry .
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares a similar quinoline core but with different substituents.
3-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Another derivative with a benzyl group at a different position.
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid: Similar structure with variations in the acetic acid moiety
Uniqueness
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
2-(3-benzyl-2-oxo-1H-quinolin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(21)10-13-6-7-16-14(9-13)11-15(18(22)19-16)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHUKMLJGXEYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)CC(=O)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
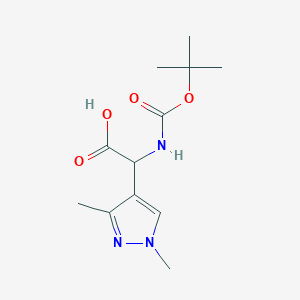
![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

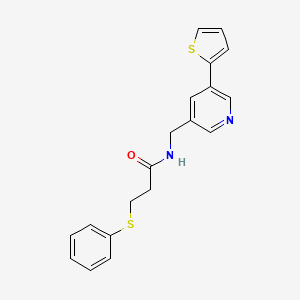
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2587275.png)
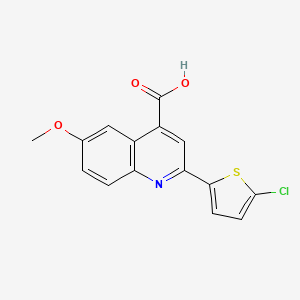
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)
![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
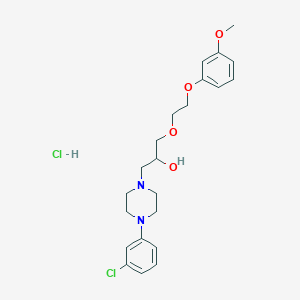
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2587293.png)
